molecular formula C12H11NO2 B1584745 (R)-(+)-N-(1-Phenylethyl)maleimide CAS No. 6129-15-3

(R)-(+)-N-(1-Phenylethyl)maleimide

Cat. No.: B1584745
CAS No.: 6129-15-3
M. Wt: 201.22 g/mol
InChI Key: PWZXUQWQRVKGAH-SECBINFHSA-N
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Description

®-(+)-N-(1-Phenylethyl)maleimide is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a maleimide derivative that exhibits potent biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-(1-Phenylethyl)maleimide typically involves the reaction of maleic anhydride with ®-(+)-1-phenylethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired chiral maleimide .

Industrial Production Methods

Industrial production methods for ®-(+)-N-(1-Phenylethyl)maleimide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-(1-Phenylethyl)maleimide undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: It reacts with nitrilimines to form dihydropyrrolo [3,4-c]pyrazole derivatives.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Cycloaddition Reactions: Common reagents include nitrilimines, and the reactions are typically carried out in organic solvents such as dichloromethane at room temperature.

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Cycloaddition Reactions: The major products are dihydropyrrolo [3,4-c]pyrazole derivatives.

    Substitution Reactions: The major products are substituted maleimide derivatives.

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

One of the primary applications of NPEM is as a derivatization agent for thiols in biological samples. Derivatization is essential for protecting thiols from oxidation during sample preparation, which is crucial for accurate measurement. A comparative study highlighted the efficiency of NPEM against N-ethyl maleimide (NEM) in terms of:

  • Derivatization Efficiency : Both agents achieved complete derivatization within 30 minutes at a 1:10 thiol to derivatizing agent ratio. However, NPEM demonstrated superior ionization enhancement for thiols, with increases ranging from 2.1 times for glutathione (GSH) to 5.7 times for cysteine (CYS) compared to NEM .
  • Selectivity and Stability : While NPEM was more hydrophobic and provided better ionization, it also led to more side reactions, such as double derivatization and ring opening. This complexity can hinder accurate thiol quantification, indicating that while NPEM offers advantages, careful control over experimental conditions is necessary .

Drug Delivery Systems

NPEM's properties make it suitable for use in drug delivery systems. Its ability to form stable conjugates with biomolecules allows for targeted delivery of therapeutic agents. The chiral nature of NPEM can enhance the specificity of drug interactions with biological targets, potentially improving therapeutic efficacy and reducing side effects.

Polymer Chemistry

In polymer chemistry, NPEM serves as a reactive monomer that can be incorporated into various polymeric structures. Its maleimide functional group allows for Michael additions with nucleophiles, facilitating the formation of cross-linked networks or functionalized polymers. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Case Study 1: Thiol Measurement Accuracy

A systematic comparison was conducted on the effectiveness of NPEM versus NEM as thiol derivatizing agents using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The study revealed that while both agents could effectively protect thiols from oxidation, NEM was found to be more selective towards thiol groups, making it preferable under certain conditions .

Case Study 2: Drug Formulation Development

Research has explored the use of NPEM in formulating drug delivery systems where its ability to form stable conjugates with therapeutic agents was leveraged to enhance bioavailability and target specificity. These formulations demonstrated improved pharmacokinetic profiles in preclinical models .

Summary Table of Applications

Application AreaKey FindingsReferences
Analytical Chemistry Superior ionization enhancement; side reactions noted
Drug Delivery Enhanced specificity; stable conjugate formation
Polymer Chemistry Reactive monomer for cross-linking; smart material potential

Mechanism of Action

The mechanism of action of ®-(+)-N-(1-Phenylethyl)maleimide involves its interaction with biological targets through its chiral center. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the nature of the substituents on the maleimide ring.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-N-(1-Phenylethyl)maleimide: The enantiomer of ®-(+)-N-(1-Phenylethyl)maleimide, which may exhibit different biological activity due to its opposite chirality.

    N-Phenylmaleimide: A non-chiral maleimide derivative with different reactivity and biological properties.

Uniqueness

®-(+)-N-(1-Phenylethyl)maleimide is unique due to its chiral center, which imparts specific stereochemical properties and biological activity. Its ability to undergo selective cycloaddition reactions and form chiral heterocyclic compounds makes it a valuable compound in medicinal chemistry and chemical synthesis .

Biological Activity

(R)-(+)-N-(1-Phenylethyl)maleimide, a chiral maleimide derivative, has garnered attention for its significant biological activities and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to diverse effects in medicinal chemistry and biochemical research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from maleic anhydride and (R)-(+)-1-phenylethylamine. The resulting compound is characterized by its chiral center, which plays a crucial role in its biological interactions. It is primarily used as a building block in the synthesis of potential therapeutic agents and in studies involving chiral interactions among maleimide derivatives .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly through a reaction known as Michael addition . This interaction primarily occurs with thiol groups in proteins, such as cysteine residues, leading to the formation of stable thioether bonds. This modification can alter protein function, stability, and interactions with other biomolecules .

1. Antioxidant Properties

This compound has demonstrated antioxidant properties by protecting thiols from oxidation. In comparative studies with other derivatizing agents like N-ethyl maleimide, this compound showed higher efficiency in protecting reduced thiols during sample manipulation .

2. Enzyme Modulation

The compound has been shown to modulate the activity of various enzymes by covalently modifying active sites. This can lead to either activation or inhibition of enzymatic functions depending on the target protein and the context of the interaction .

3. Potential Therapeutic Applications

Due to its ability to selectively interact with biological targets, this compound is being explored for its potential in drug development. It serves as a precursor for synthesizing heterocyclic compounds that may have therapeutic benefits .

Research Findings and Case Studies

StudyFindings
Comparative Study on Derivatization Agents This compound was found to be more effective than N-ethyl maleimide in terms of reaction selectivity for thiols and stability of derivatives formed .
Mechanistic Insights Research indicated that the compound's interaction with thiols leads to significant changes in protein structure and function, providing insights into its potential use in therapeutic contexts.
Synthesis of Therapeutic Agents As a building block, this maleimide derivative has been utilized in synthesizing novel compounds aimed at treating various diseases due to its unique reactivity profile .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZXUQWQRVKGAH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350027
Record name (R)-(+)-N-(1-Phenylethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6129-15-3
Record name 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6129-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-N-(1-Phenylethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-(1-Phenylethyl)maleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (R)-(+)-N-(1-Phenylethyl)maleimide interact with its target, and what are the downstream effects?

A1: this compound interacts with biological thiols, such as cysteine residues in proteins, through a reaction called Michael addition. [] This reaction forms a stable thioether bond between the maleimide group of this compound and the thiol group of the target molecule. This derivatization can be used to block free thiols, modify protein structure and function, or introduce a tag for detection or purification.

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